molecular formula C14H20O2 B13889838 Tert-butyl 4-phenylbutanoate

Tert-butyl 4-phenylbutanoate

Cat. No.: B13889838
M. Wt: 220.31 g/mol
InChI Key: CYAXNHDYLZZGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-phenylbutanoate is an organic compound with the molecular formula C14H20O2. It is an ester derived from 4-phenylbutanoic acid and tert-butyl alcohol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-phenylbutanoate can be synthesized through the esterification of 4-phenylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the acid catalyst. This method allows for efficient production and easy separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-phenylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, the ester bond can be cleaved to yield 4-phenylbutanoic acid and tert-butyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-phenylbutanoic acid and tert-butyl alcohol.

    Reduction: 4-phenylbutanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 4-phenylbutanoate depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-phenylbutanoate: C14H20O2

    This compound: C14H21NO2

    This compound: C14H22NO2

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to other similar compounds. Its tert-butyl group provides steric hindrance, affecting its reactivity in various chemical reactions.

Properties

IUPAC Name

tert-butyl 4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-14(2,3)16-13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAXNHDYLZZGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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